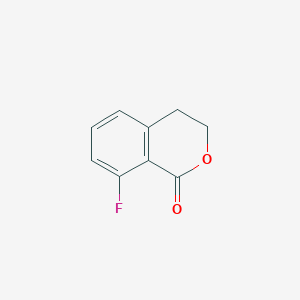![molecular formula C21H22FNaO7 B13903391 Sodium;2-[13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B13903391.png)
Sodium;2-[13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ZK-994 is a synthetic analog of lipoxin A4, a bioactive lipid mediator involved in the resolution of inflammation. This compound has been studied for its potent anti-inflammatory properties and its ability to modulate immune responses. ZK-994 is part of a series of 3-oxa-15-epi-lipoxin analogs designed to enhance the stability and efficacy of natural lipoxins.
Méthodes De Préparation
The synthesis of ZK-994 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired analog. The synthetic route typically includes:
Friedel-Crafts Reaction: This step involves the formation of the core aromatic structure.
Amidation: Introduction of amide groups to enhance stability and bioactivity.
Reduction: Reduction of specific functional groups to achieve the desired chemical properties.
Protection Reactions: Use of protecting groups to prevent unwanted reactions during synthesis.
Analyse Des Réactions Chimiques
ZK-994 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms, which can modify the compound’s activity and stability.
Reduction: Reduction reactions are used to modify specific functional groups, enhancing the compound’s bioactivity.
Substitution: Substitution reactions involve replacing one functional group with another, which can alter the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions are typically more stable and bioactive analogs of the original compound.
Applications De Recherche Scientifique
ZK-994 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of lipoxin analogs.
Biology: Investigated for its role in modulating immune responses and resolving inflammation.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases such as asthma, rheumatoid arthritis, and inflammatory bowel disease.
Mécanisme D'action
ZK-994 exerts its effects by mimicking the actions of natural lipoxin A4. It binds to specific receptors on immune cells, modulating the production of pro-inflammatory cytokines and promoting the resolution of inflammation. The molecular targets of ZK-994 include various receptors and signaling pathways involved in the inflammatory response, such as the lipoxin A4 receptor and the cysteinyl leukotriene receptor.
Comparaison Avec Des Composés Similaires
ZK-994 is unique among lipoxin analogs due to its enhanced stability and bioactivity. Similar compounds include:
ZK-996: Another 3-oxa-15-epi-lipoxin analog with similar anti-inflammatory properties.
ZK-990: A related analog with modifications to improve stability and efficacy.
ZK-142: Another stable analog of lipoxin A4 with potent anti-inflammatory effects.
These compounds share similar mechanisms of action but differ in their chemical structures and specific bioactivities, making ZK-994 a valuable tool in the study and treatment of inflammatory diseases.
Propriétés
IUPAC Name |
sodium;2-[13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FO7.Na/c22-16-9-11-18(12-10-16)29-13-17(23)7-5-3-1-2-4-6-8-19(24)20(25)14-28-15-21(26)27;/h2,4-12,17,19-20,23-25H,13-15H2,(H,26,27);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZLFWXSKCTMPN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(C=CC#CC=CC=CC(C(COCC(=O)[O-])O)O)O)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNaO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
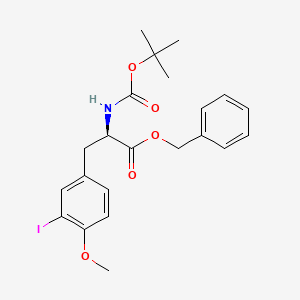
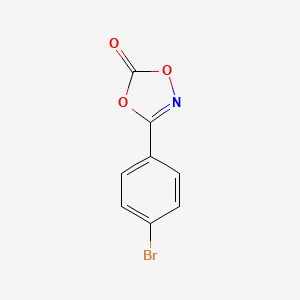
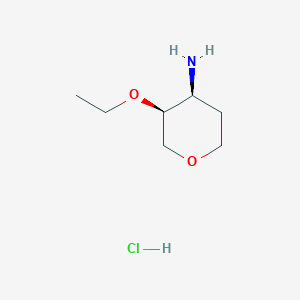

![Sodium 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13903331.png)

![3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13903339.png)
![(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13903340.png)

![5-bromo-7-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13903348.png)
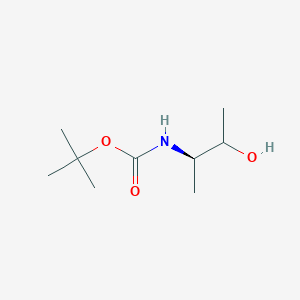
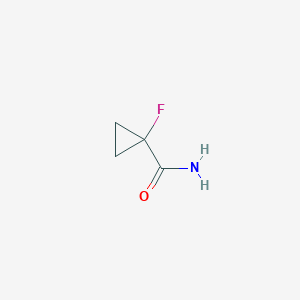
![Tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate;oxalic acid](/img/structure/B13903382.png)
